molecular formula C12H15FN2O B1491362 (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 1250236-90-8

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No. B1491362
CAS RN: 1250236-90-8
M. Wt: 222.26 g/mol
InChI Key: GHVRFOFQUJAIGQ-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone, also known as 3-FPM, is an amphetamine-type stimulant drug developed in the 1960s. It is a synthetic derivative of phenethylamine, and is structurally related to drugs such as 3-Methylmethcathinone (3-MMC), 4-Methylmethcathinone (4-MMC), and 4-Methylmethylphenidate (4-MMP). 3-FPM is a potent psychostimulant and has been studied for its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

Efficient Synthesis for BACE1 Inhibition

An efficient synthesis method has been developed for a compound closely related to "(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone", demonstrating potential as a BACE1 inhibitor for Alzheimer's Disease treatment. This synthesis involves a Friedel-Crafts reaction, highlighting its application in creating compounds for neurodegenerative disease treatment (Zhou, Malamas, & Robichaud, 2009).

Regioselective Synthesis for Benzamide Derivatives

Another study focused on the regioselective synthesis of benzamide derivatives through a catalyst- and solvent-free process. This highlights the chemical's use in creating structurally complex molecules with potential therapeutic applications (Moreno-Fuquen et al., 2019).

Antitumor Activity

The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its antitumor activity against various cancer cell lines demonstrates the potential pharmaceutical application of related compounds in cancer therapy (Tang & Fu, 2018).

Radiosynthesis for PET Imaging

Research on the radiosynthesis and evaluation of a PET radioligand based on a nonimidazole chemotype underscores the application of these compounds in diagnostic imaging for brain histamine receptors, contributing to our understanding of brain function and disorders (Bao et al., 2012).

Structural and DFT Studies

The study of boric acid ester intermediates with benzene rings, including crystallographic and conformational analyses using DFT, showcases the role of these compounds in the development of materials science and their potential in various applications (Huang et al., 2021).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-8-2-3-9(6-11(8)13)12(16)15-5-4-10(14)7-15/h2-3,6,10H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVRFOFQUJAIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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